molecular formula C14H18ClN3O2 B2724205 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide CAS No. 852400-21-6

2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide

Cat. No.: B2724205
CAS No.: 852400-21-6
M. Wt: 295.77
InChI Key: RUMMPBZURAHDSD-UHFFFAOYSA-N
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Description

This compound (CAS: 852400-21-6) is a pyrrole-based acetamide derivative characterized by a cyano group at position 3, methyl groups at positions 4 and 5 of the pyrrole ring, and an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent at position 1. The 2-chloroacetamide moiety is linked to the pyrrole via the N-atom at position 2. Its molecular formula is C₁₄H₁₈ClN₃O₂, with a molecular weight of 295.76 g/mol .

Properties

IUPAC Name

2-chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-9-10(2)18(8-11-4-3-5-20-11)14(12(9)7-16)17-13(19)6-15/h11H,3-6,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMMPBZURAHDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CCl)CC2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . For instance, the reaction can be carried out without solvents at room temperature or with heating. Another method involves the fusion of aryl amines with ethyl cyanoacetate . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include phenacyl bromide, triethylamine, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide exhibit promising anticancer properties. Research has shown that modifications in the pyrrole ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth in xenograft models, demonstrating a potential pathway for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that the introduction of the chloro and cyano groups enhances the compound's ability to disrupt bacterial cell membranes, making it effective against resistant strains of bacteria. This property is particularly valuable in the development of new antibiotics .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cyclization reactions. This versatility makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Reaction with Nucleophiles

The chloro group in the compound can react with various nucleophiles, facilitating the formation of amides and other derivatives. This reaction pathway is instrumental in synthesizing compounds with enhanced biological activity or improved solubility profiles .

Agrochemical Development

The compound's structural features suggest potential applications in agrochemical formulations. Its ability to inhibit specific biological pathways could be harnessed to develop new herbicides or fungicides that target pests while minimizing environmental impact .

Material Science

In material science, derivatives of this compound are explored for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength .

Case Study: Anticancer Screening

A study conducted on a series of pyrrole derivatives, including this compound, demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Case Study: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli strains. The study found that modifications to the side chains significantly affected the antimicrobial potency, suggesting a structure–activity relationship that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The cyano and carbonyl groups are key functional groups that participate in binding and reactivity. The exact molecular pathways and targets can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of this compound shares similarities with several analogues, differing primarily in the substituent at position 1 of the pyrrole ring and the acetamide side chain. Key examples include:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key References
2-Chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide 4-Fluorophenyl C₁₅H₁₃ClFN₃O 311.74
2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide 3-Methoxypropyl C₁₃H₁₈ClN₃O₂ 283.75
2-Chloro-N-[3-cyano-4,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-2-yl]acetamide Benzyl (phenylmethyl) C₁₆H₁₆ClN₃O 301.77
2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide Thiophen-2-ylmethyl C₁₄H₁₅ClN₃OS 308.81

Key Observations :

  • Thiophen-2-ylmethyl and 3-methoxypropyl substituents may alter electronic properties (e.g., electron-withdrawing/donating effects) and steric bulk, influencing reactivity and binding interactions .

Reaction Yields :

  • Yields for similar reactions range from 75–85% , depending on steric and electronic factors .

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analogue Benzyl Analogue Thiophene Analogue
Molecular Weight 295.76 311.74 301.77 308.81
Polar Surface Area ~70 Ų (estimated) ~65 Ų ~60 Ų ~75 Ų
Solubility Moderate in DMSO, ethanol Low in water, high in DMSO Low in polar solvents Moderate in DMF

Notes:

  • The oxolan group enhances polarity, improving solubility in ethanol and DMSO compared to aromatic substituents .
  • Thiophene derivatives exhibit higher solubility in dimethylformamide (DMF) due to sulfur’s polarizability .

Biological Activity

2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide is a synthetic compound characterized by a complex molecular structure that includes various functional groups. Its potential biological activities make it a candidate for further research in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClN3OC_{14}H_{16}ClN_{3}O, with a molecular weight of approximately 287.74 g/mol. The compound features:

  • Chloro group : Enhances lipophilicity and potential receptor interactions.
  • Cyano group : May contribute to biological activity through electron-withdrawing effects.
  • Pyrrole ring : Known for its role in various biological processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer properties : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
  • Enzyme inhibition : The compound's structural features may allow it to act as an inhibitor for various enzymes involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibitory effects on specific cancer cell lines (e.g., MCF7, A549)
Enzyme InhibitionPotential to inhibit enzymes related to metabolic pathways
NeuroprotectivePossible effects on neurodegenerative disease markers

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key steps typically include:

  • Formation of the pyrrole ring via cyclization reactions.
  • Introduction of the chloro and cyano groups through halogenation and nitrile formation.
  • Final acetamide formation through reaction with acetic anhydride or similar reagents.

Case Studies and Research Findings

Recent studies have explored the compound's biological activities in detail:

  • Anticancer Activity :
    • A study reported significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 20 µM, indicating its potential as an anticancer agent .
    • Another investigation showed that derivatives of similar structures exhibited varying degrees of effectiveness against lung cancer cell lines (A549), highlighting the importance of structural modifications in enhancing activity .
  • Enzyme Inhibition :
    • Research has suggested that the compound may inhibit specific kinases involved in cancer progression, potentially leading to reduced tumor growth rates .
    • The presence of the cyano group has been linked to enhanced enzyme binding affinity, making it a valuable lead compound for further optimization.

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